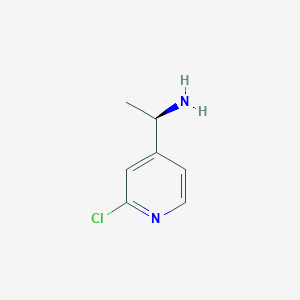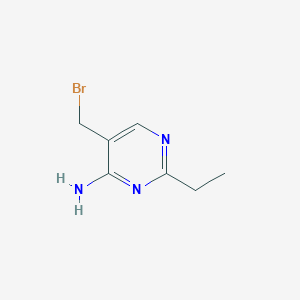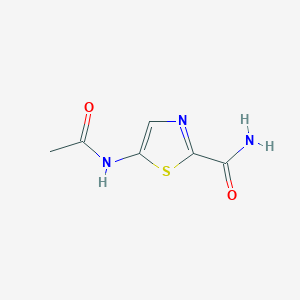
5-Acetamidothiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamidothiazole-2-carboxamide: is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamidothiazole-2-carboxamide typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. This reaction yields ethyl 2-aminothiazole-4-carboxylate, which can then be further modified to obtain this compound .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acetamidothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Acetamidothiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and antiviral properties. It is often used in the development of new drugs targeting these areas .
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. These derivatives are designed to interact with specific biological targets to exert their therapeutic effects .
Industry: In the industrial sector, the compound is used in the production of dyes, biocides, and chemical reaction accelerators. Its versatility makes it a valuable component in various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Acetamidothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Acetamidothiazole-5-carboxamide
- 2-Aminothiazole-4-carboxylate
- Benzothiazole derivatives
Comparison: Compared to these similar compounds, 5-Acetamidothiazole-2-carboxamide is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H7N3O2S |
|---|---|
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
5-acetamido-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2S/c1-3(10)9-4-2-8-6(12-4)5(7)11/h2H,1H3,(H2,7,11)(H,9,10) |
InChI-Schlüssel |
JJXCKFUJSZHFNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CN=C(S1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)

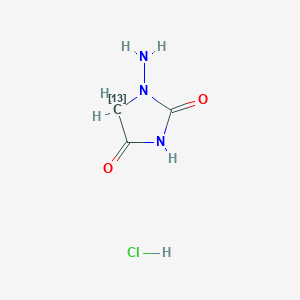
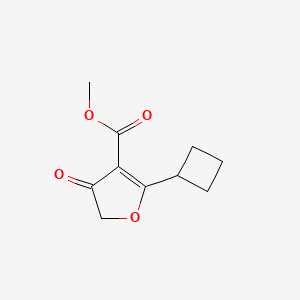

![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)

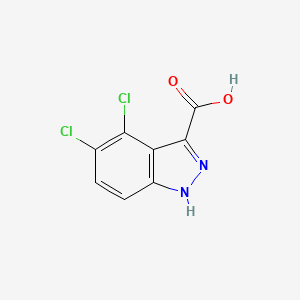
![6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13031400.png)

![5-Bromo-4-chloro-1-(4-methoxybenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13031415.png)
